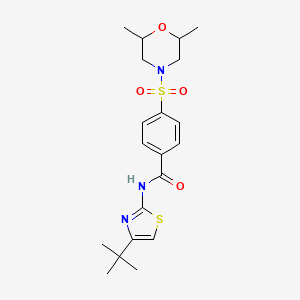
N-(4-(tert-butyl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H27N3O4S2 and its molecular weight is 437.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(tert-butyl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C19H27N3O2S
- Molecular Weight: 329.44 g/mol
The structure features a thiazole ring, a sulfonamide group, and a morpholine moiety, which are critical for its biological activity.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that a related thiazole compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Phosphodiesterase Inhibition
The compound is also investigated for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their anti-inflammatory properties and are used in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). A closely related compound, tetomilast, has shown effectiveness as a PDE4 inhibitor, suggesting that this compound may share similar mechanisms .
The proposed mechanisms of action include:
- Inhibition of PDE Enzymes : The compound may inhibit PDE4, leading to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses.
- Induction of Apoptosis : The thiazole moiety may interact with cellular pathways that promote apoptosis in cancer cells.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6, the compound could reduce inflammation in various models .
Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives showed that modifications in the thiazole ring significantly affected their antitumor activity. The specific compound was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent activity .
Study 2: PDE Inhibition
In another investigation focusing on PDE inhibitors, this compound was evaluated for its ability to inhibit PDE4 activity. Results showed a significant reduction in inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases .
Data Table: Biological Activities
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-13-10-23(11-14(2)27-13)29(25,26)16-8-6-15(7-9-16)18(24)22-19-21-17(12-28-19)20(3,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMLBUVLVVIZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














